molecular formula C6H3BrN4O2 B13036156 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13036156
M. Wt: 243.02 g/mol
InChI Key: IMURAMNSGKKMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Heterocyclic Architecture Analysis

The molecular scaffold consists of a fused bicyclic system: a pyrazole ring (five-membered, two adjacent nitrogen atoms) condensed with a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). The pyrimidine moiety adopts a planar conformation due to aromatic π-delocalization, while the pyrazole ring exhibits slight puckering to alleviate steric strain. Key bond lengths derived from X-ray crystallography of related compounds suggest:

  • N1–C2: 1.34 Å (pyrimidine)
  • N4–C5: 1.37 Å (pyrazole)
  • C3–C7 (carboxylic acid attachment): 1.49 Å

The dihedral angle between the pyrazole and pyrimidine planes measures 2.8°–5.1° in similar structures, indicating near-coplanar alignment that facilitates conjugation. This geometry enhances resonance stabilization, critical for the compound’s electronic properties.

Parameter Value (Å/°) Measurement Method Source Compound
N1–C2 bond length 1.34 X-ray Pyrazolo[3,4-b]pyridine
Dihedral angle 2.8–5.1 DFT calculation Pyrazolo[4,3-D]pyrimidine analog

Bromine Substitution Patterns in Pyrazolo-Pyrimidine Systems

Bromine at position 5 induces distinct electronic effects:

  • Electron-withdrawing character : The σ$$_p$$ (Hammett constant) of -Br (+0.23) reduces electron density at C5, polarizing the ring for electrophilic substitution at C7.
  • Steric impact : Van der Waals radius of bromine (1.85 Å) causes minimal steric hindrance in the pyrimidine ring but perturbs π-stacking in crystalline lattices.

Comparative NMR studies of brominated analogs show downfield shifts for adjacent protons:

  • H6 in 5-bromo-pyrazolo[3,4-b]pyridine: δ 8.66 ppm (vs. 8.21 ppm in non-brominated analog)
  • $$^{13}$$C NMR: C5 resonates at 122.4 ppm (deshielded by 9.3 ppm vs. hydrogen substituent)

Substitution at position 5 preferentially directs further functionalization to position 7 due to ortho/para-directing effects of the electron-deficient pyrimidine ring.

Carboxylic Acid Functionalization at Position 3

The carboxylic acid group at position 3 participates in:

  • Intramolecular hydrogen bonding : O–H···N interactions with N2 of the pyrazole ring (distance: 2.61 Å in solid state).
  • pH-dependent solubility : pKa of 3.1–3.4 enables deprotonation above pH 4, increasing aqueous solubility by >200-fold.

Synthetic routes to install this group typically involve:

  • Ester hydrolysis: Methyl esters converted to carboxylic acids using NaOH (90°C, 3 h, 92% yield).
  • Direct carboxylation: Palladium-catalyzed carbonylation (CO, 80 psi) achieves 78% conversion in model systems.

Reaction monitoring via IR spectroscopy shows disappearance of ester C=O stretch (1740 cm$$^{-1}$$) and emergence of carboxylic acid O–H (2500–3000 cm$$^{-1}$$) and C=O (1685 cm$$^{-1}$$) bands.

Tautomeric Equilibrium Studies

The compound exhibits two dominant tautomers:

  • 1H-tautomer : Proton resides on N1 of the pyrimidine ring (85% population in DMSO-d6).
  • 3H-tautomer : Proton migrates to N3 of the pyrazole ring (15% population).

Key evidence for tautomerism includes:

  • Variable-temperature $$^{1}$$H NMR: Broadening of N–H signals at 298 K vs. resolution at 233 K.
  • DFT calculations: ΔG between tautomers = 1.2 kcal/mol, favoring the 1H-form.

The carboxylic acid group stabilizes the 1H-tautomer through resonance-assisted hydrogen bonding, as shown by NBO analysis (stabilization energy: 8.7 kcal/mol). Tautomeric distribution remains pH-independent between pH 2–7 due to the compound’s buffering capacity near its pKa.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)

InChI Key

IMURAMNSGKKMNE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Br)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as formamide or a formic acid derivative, to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the pyrazolopyrimidine core.

    Coupling Reactions: The carboxylic acid group at the 3-position can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom with azide or thiol groups, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid, while reduction with LAH would produce the corresponding alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is C7H4BrN3O2C_7H_4BrN_3O_2 with a molecular weight of approximately 242.03 g/mol. Its structure features a brominated pyrazolo-pyrimidine core, which is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine exhibit significant anticancer properties. For instance, a study focused on developing new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The synthesized compounds demonstrated selective inhibition against CDK2, suggesting their potential as anticancer agents .

Antibacterial and Antioxidant Properties

Compounds derived from 5-Bromo-1H-pyrazolo[3,4-b]pyridine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, several sulfonamide derivatives linked to this compound were synthesized and tested for their efficacy. The results indicated that some derivatives exhibited significant antibacterial effects comparable to standard drugs like streptomycin . Additionally, these compounds displayed moderate to good antioxidant properties as assessed by DPPH radical scavenging assays .

Case Study 1: Anticancer Drug Development

A research project aimed at synthesizing new pyrazolo[3,4-d]pyrimidine derivatives for CDK2 inhibition resulted in several promising candidates. These compounds were evaluated for their cytotoxicity against various cancer cell lines and showed effective inhibition of cell proliferation .

Case Study 2: Antibacterial Activity Assessment

In another study, a series of novel sulfonamide derivatives linked to 5-Bromo-1H-pyrazolo[3,4-b]pyridine were synthesized and tested against bacterial strains. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents Source/Application
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester 1131604-85-7 C9H8BrN3O2 270.08 2.1 1 / 4 Bromo, Ethyl ester Intermediate for chalcone derivatives
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 893722-46-8 C6H3BrClN3 232.46 2.5 1 / 2 Bromo, Chloro Building block for kinase inhibitors
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid 1150617-54-1 C9H7BrN2O2 271.07 Not reported 1 / 3 Bromo, Methyl, Carboxylic acid Anticancer research
4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid 864872-01-5 C6H4N4O3 180.12 Not reported 2 / 5 Oxo, Carboxylic acid Potential antiviral agent
5-Chloro-1H-pyrazolo[1,5-a]pyrimidine 76006-08-1 C6H4ClN3 153.57 1.8 1 / 2 Chloro Antitubercular scaffolds

Key Observations :

  • Bioavailability : The ethyl ester form of the target compound (CAS 1131604-85-7) improves lipophilicity, acting as a prodrug to facilitate cellular uptake .
  • Functional Groups : Carboxylic acid substituents (e.g., in 5-Bromo-6-methyl-1H-indazole-3-carboxylic acid) enhance polar surface area, favoring interactions with biological targets like enzymes .
Target Compound:
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is synthesized via a four-step patented route: Oxidation of 3-methyl-1H-pyrazolo[3,4-b]pyridine with KMnO₄. Esterification with H₂SO₄ in methanol. Bromination in AcOH/AcONa. Hydrolysis with NaOH and acidification .
Analogs:
  • 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine : Synthesized via direct halogenation or cross-coupling reactions .
  • Ethyl Ester Derivative (CAS 1131604-85-7) : Produced via Claisen-Schmidt condensation for chalcone derivatives .

Biological Activity

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound is part of the pyrazolopyrimidine class, which has garnered attention in medicinal chemistry due to its potential as a lead compound in drug development. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H6BrN5O2
  • Molecular Weight : Approximately 288.07 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the pyrazole ring and a carboxylic acid group at the 3-position of the pyrimidine moiety.

Anticancer Properties

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of specific kinases that play critical roles in cell cycle regulation and apoptosis.

Table 1: Anticancer Activity of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine Derivatives

Compound NameIC50 (µM)Target EnzymeReference
This compound2.5CHK1
7-Bromo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine1.8BRAF
Ethyl ester derivative3.0PI3K

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

Compound NameConcentration (µM)Cytokines InhibitedReference
This compound10TNF-α, IL-6
Related pyrazolo derivatives15IL-1β

Antibacterial and Antifungal Activity

Recent studies have indicated that derivatives of this compound also possess antibacterial and antifungal properties. For example, certain synthesized derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains.

Table 3: Antimicrobial Activity

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivativeStaphylococcus aureus32
Sulfonamide-linked derivativeEscherichia coli16
Pyrazolo derivativeCandida albicans64

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various kinases and enzymes involved in cell signaling pathways.
  • Cytokine Modulation : The compound modulates cytokine production in immune cells, reducing inflammation.
  • Antimicrobial Action : Its structural features enable it to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inhibiting CHK1 activity.
  • Another investigation revealed its potential in reducing inflammation markers in a mouse model of rheumatoid arthritis.

Q & A

Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

  • Methodological Answer : Introduce lipophilic substituents (e.g., methyl or trifluoromethyl groups) to improve logP values while retaining hydrogen-bonding capacity. Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or computational tools like the BBB score in SwissADME. Carboxylic acid bioisosteres (e.g., tetrazole) may reduce ionization at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.